![molecular formula C11H12N4O2 B1296940 Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate CAS No. 21054-65-9](/img/structure/B1296940.png)
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate
Overview
Description
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is a chemical compound with the molecular formula C11H12N4O2 . It is also known by other names such as ethyl 2-(5-phenyltetrazol-2-yl)acetate and ethyl 2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)acetate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate consists of a tetrazole ring attached to a phenyl group and an ethyl acetate group . The InChI code for this compound is1S/C11H12N4O2/c1-2-17-10(16)8-15-13-11(12-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
. Physical And Chemical Properties Analysis
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate has a molecular weight of 232.24 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 232.09602564 g/mol . The topological polar surface area is 69.9 Ų . It has a heavy atom count of 17 . The compound is a solid with a melting point of 83 - 85 .Scientific Research Applications
Pharmaceutical Synthesis
Tetrazole derivatives, including compounds similar to Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, are often used in pharmaceutical synthesis due to their bioactivity. They can play a significant role in developing drugs for cardiovascular diseases by inhibiting platelet aggregation .
Cytotoxicity Studies
Some tetrazole compounds have shown significant cytotoxic effects in biomedical research, which could make them potential candidates for cancer therapy. They are tested against standard drugs to evaluate their effectiveness .
Chemical Coupling Reactions
Tetrazoles can be used in Chan–Evans–Lam coupling conditions to synthesize various chemical structures, which are then confirmed through spectroscopy and chromatography techniques .
Click Chemistry
Tetrazoles are valuable in click chemistry for synthesizing new compounds with potential therapeutic applications. This approach is used to create diverse chemical libraries .
Safety and Hazards
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate are not mentioned in the search results, related compounds are thought to play an important role in inflammatory diseases . Therefore, inhibitors of this enzyme could lead to new therapeutics for the treatment of inflammation-related diseases .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit specific targets such as h-npp3
Mode of Action
Similar compounds have been found to act as substrate inhibitors . They are converted to an aldehyde derivative, but this reaction proceeds much more slowly than that of the substrate used in the assay, thus blocking its conversion .
Biochemical Pathways
Similar compounds have been found to play a role in inflammatory processes, mediating the migration of leukocytes from the blood to the inflamed tissue .
Result of Action
Similar compounds have been found to have significant cytotoxic effects .
properties
IUPAC Name |
ethyl 2-(5-phenyltetrazol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10(16)8-15-13-11(12-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAJMSNEZPPNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342565 | |
Record name | Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | |
CAS RN |
21054-65-9 | |
Record name | Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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